
(3-Phénylcyclopentyl)méthanamine ; chlorhydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Phenylcyclopentyl)methanamine;hydrochloride is a chemical compound with the molecular formula C12H17N·HCl. It is a hydrochloride salt form of (3-Phenylcyclopentyl)methanamine, which is a derivative of cyclopentylmethanamine with a phenyl group attached to the cyclopentane ring. This compound is used in various scientific research applications due to its unique chemical properties.
Applications De Recherche Scientifique
(3-Phenylcyclopentyl)methanamine;hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
If you’re working in a research setting, you might consider experimental approaches to gather this information. Techniques could include biochemical assays to identify targets, cell-based assays to understand the mode of action, and pharmacokinetic studies in suitable animal models.
Please consult with a healthcare professional or a researcher for more information. They might have access to more resources or databases that could provide more information about this specific compound.
Remember, it’s important to handle all chemicals with care, following appropriate safety protocols. The compound “(3-Phenylcyclopentyl)methanamine;hydrochloride” should be handled appropriately to ensure safety .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Phenylcyclopentyl)methanamine;hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with cyclopentylmethanamine.
Phenylation: The cyclopentylmethanamine undergoes a phenylation reaction where a phenyl group is introduced to the cyclopentane ring. This can be achieved through a Friedel-Crafts alkylation reaction using benzene and a suitable catalyst such as aluminum chloride (AlCl3).
Formation of Hydrochloride Salt: The resulting (3-Phenylcyclopentyl)methanamine is then reacted with hydrochloric acid (HCl) to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of (3-Phenylcyclopentyl)methanamine;hydrochloride may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process typically includes:
Reaction Vessel: A large reaction vessel equipped with temperature and pressure control systems.
Catalyst Addition: The addition of catalysts and reagents in precise amounts.
Purification: The final product is purified through crystallization or other separation techniques to obtain the hydrochloride salt in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Phenylcyclopentyl)methanamine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amines or other derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentylmethanamine: The parent compound without the phenyl group.
Phenylcyclopentane: A similar compound with a phenyl group attached to the cyclopentane ring but lacking the amine group.
Cyclopentylamine: A related compound with an amine group attached to the cyclopentane ring.
Uniqueness
(3-Phenylcyclopentyl)methanamine;hydrochloride is unique due to the presence of both the phenyl group and the amine group on the cyclopentane ring. This combination imparts distinct chemical properties and reactivity, making it valuable for various research applications.
Propriétés
IUPAC Name |
(3-phenylcyclopentyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N.ClH/c13-9-10-6-7-12(8-10)11-4-2-1-3-5-11;/h1-5,10,12H,6-9,13H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBPKGYNMRDLKBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1CN)C2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-cyclopentyl-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propanamide](/img/structure/B2516512.png)
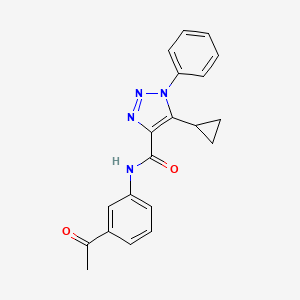
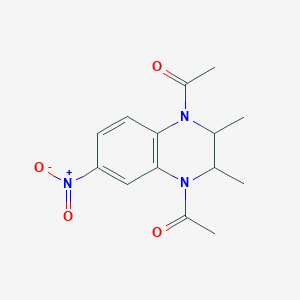
![1-chloro-N-[3-(cyclopropylcarbamoyl)thiophen-2-yl]isoquinoline-3-carboxamide](/img/structure/B2516518.png)
![5-(furan-2-yl)-2-(pyrrolidine-1-carbonyl)-6H,7H,8H,9H-thieno[2,3-c]isoquinolin-1-amine](/img/structure/B2516519.png)
![1-methanesulfonyl-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}piperidine-4-carboxamide](/img/structure/B2516522.png)
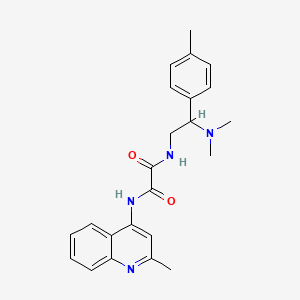
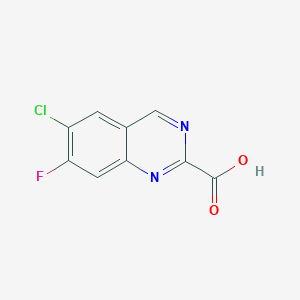
![2-[(1-tert-butyl-1H-imidazol-2-yl)sulfanyl]acetic acid](/img/structure/B2516526.png)
![5-{[(furan-2-yl)methyl]amino}-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B2516528.png)
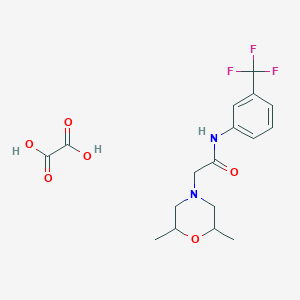
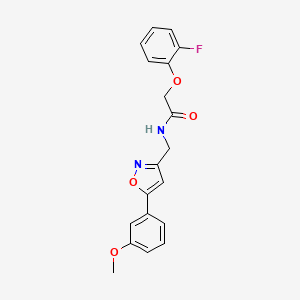
![N-(2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2516532.png)
